Cas no 1806177-92-3 (4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid is a fluorinated pyridine derivative with notable structural features, including difluoromethyl, trifluoromethoxy, and methoxy substituents. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its acetic acid moiety further allows for functionalization, enabling derivatization into esters, amides, or other active compounds. The compound's stability under various reaction conditions and its potential as a building block for bioactive molecules highlight its utility in medicinal chemistry and crop protection research. Its unique substitution pattern may contribute to improved metabolic stability and binding affinity in target applications.
4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid structure
1806177-92-3 structure
Product Name:4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid
CAS No:1806177-92-3
MF:C10H8F5NO4
MW:301.166840553284
CID:4840909
Update Time:2025-05-21

4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid
    • Inchi: 1S/C10H8F5NO4/c1-19-6-2-4(8(11)12)5(3-7(17)18)9(16-6)20-10(13,14)15/h2,8H,3H2,1H3,(H,17,18)
    • InChI Key: FDAQLUWJWMOCFS-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(C=1CC(=O)O)OC(F)(F)F)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.6

4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084961-1g
4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid
1806177-92-3 97%
1g
$1,519.80 2022-03-31

Additional information on 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid

Comprehensive Introduction to 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806177-92-3)

4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806177-92-3) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and trifluoromethoxy functional groups, has garnered attention due to its potential role in drug discovery and crop protection. Researchers are increasingly exploring its structure-activity relationships (SAR) to optimize its efficacy in target-specific applications.

The molecular structure of 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid features a pyridine core substituted with electron-withdrawing groups, enhancing its reactivity and stability. The presence of fluorine atoms is particularly noteworthy, as fluorinated compounds often exhibit improved bioavailability and metabolic stability. This makes the compound a promising candidate for developing next-generation pharmaceuticals and sustainable agrochemicals, aligning with current trends in green chemistry.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their versatility in medicinal chemistry. 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid is no exception, with studies highlighting its potential as a building block for kinase inhibitors and anti-inflammatory agents. Its trifluoromethoxy group is particularly valuable in modulating lipophilicity, a critical factor in drug design. These attributes make it a subject of interest in AI-driven drug discovery platforms, where computational models predict its interactions with biological targets.

Beyond pharmaceuticals, this compound is also explored in agrochemical formulations. The difluoromethyl moiety contributes to its pesticidal activity, offering a greener alternative to traditional pesticides. With growing concerns over environmental sustainability, researchers are investigating its degradation pathways to ensure minimal ecological impact. This aligns with global initiatives to reduce carbon footprints in agriculture, making it a relevant topic in scientific literature and patent filings.

Synthetic routes to 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid often involve multi-step processes, including nucleophilic substitution and catalytic fluorination. Advances in flow chemistry have streamlined its production, reducing waste and improving yields. These innovations are crucial for scaling up manufacturing while adhering to regulatory standards. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to verify its purity and structural integrity.

The compound's CAS No. 1806177-92-3 serves as a unique identifier in chemical databases, facilitating research collaboration and regulatory compliance. Its inclusion in commercial catalogs underscores its industrial relevance, with suppliers offering custom synthesis services to meet diverse research needs. As the scientific community continues to explore its applications, 4-(Difluoromethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid remains a focal point in innovation-driven chemistry.

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